molecular formula C9H8Cl2O2 B1586535 Ethyl 3,5-dichlorobenzoate CAS No. 91085-56-2

Ethyl 3,5-dichlorobenzoate

Cat. No.: B1586535
CAS No.: 91085-56-2
M. Wt: 219.06 g/mol
InChI Key: JRLNLVFPSMDPLU-UHFFFAOYSA-N
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Description

Ethyl 3,5-dichlorobenzoate (CAS: 91085-56-2) is an aromatic ester derived from 3,5-dichlorobenzoic acid, where the carboxylic acid group is substituted with an ethoxy moiety. This compound is widely used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes . Its molecular formula is C₉H₈Cl₂O₂, with a molecular weight of 219.05 g/mol . The compound exhibits moderate lipophilicity due to the dichloro substituents, which influence its reactivity and interaction with biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3,5-dichlorobenzoate can be synthesized through the esterification of 3,5-dichlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where 3,5-dichlorobenzoic acid and ethanol are reacted in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the desired ester from other by-products.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3,5-dichlorobenzoic acid and ethanol.

    Reduction: The compound can be reduced to form the corresponding alcohol derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 3,5-dichlorobenzoic acid and ethanol.

    Reduction: 3,5-dichlorobenzyl alcohol.

Scientific Research Applications

Chemistry

Ethyl 3,5-dichlorobenzoate is primarily used as an intermediate in the synthesis of various organic compounds. It undergoes several types of reactions:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles.
  • Hydrolysis: The ester group can be hydrolyzed to yield 3,5-dichlorobenzoic acid and ethanol.
  • Reduction: It can be reduced to form the corresponding alcohol derivative.

Common Reagents and Conditions:

  • Nucleophilic substitution with sodium hydroxide or potassium hydroxide.
  • Hydrolysis using hydrochloric or sulfuric acid (acidic) or sodium hydroxide (basic).
  • Reduction with lithium aluminum hydride or sodium borohydride.
Reaction TypeProductsCommon Reagents
Nucleophilic SubstitutionVarious substituted benzoatesSodium hydroxide, potassium hydroxide
Hydrolysis3,5-Dichlorobenzoic acid, ethanolHCl, H2SO4 (acidic); NaOH (basic)
Reduction3,5-Dichlorobenzyl alcoholLiAlH4, NaBH4

Biology

In biological research, this compound is utilized in studies involving enzyme inhibition. It has been shown to interact with dioxygenases that degrade aromatic compounds. By binding to the active sites of these enzymes, it inhibits their activity, affecting metabolic pathways reliant on these enzymes.

Medicine

This compound is investigated for its potential pharmacological properties. Notably, it has been studied for its efficacy in treating migraines and cluster headaches when used in derivatives such as tropyl 3,5-dichlorobenzoate. Research indicates that these derivatives exhibit significant potency compared to traditional treatments like metoclopramide.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound inhibits specific dioxygenases involved in aromatic compound degradation. This inhibition alters cellular metabolic pathways and can provide insights into biochemical processes affected by environmental pollutants.

Case Study 2: Pharmacological Research

Research on tropyl derivatives of this compound showed promising results in reducing migraine symptoms. The study highlighted that these compounds exhibited lower toxicity levels compared to existing treatments while maintaining high efficacy rates in clinical trials.

Mechanism of Action

The mechanism of action of ethyl 3,5-dichlorobenzoate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. Additionally, it may interact with receptor proteins, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key physicochemical parameters of ethyl 3,5-dichlorobenzoate with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
This compound C₉H₈Cl₂O₂ 219.05 Not reported High purity (97%), irritant (R36/37/38), used in spectrophotometric assays
Mthis compound C₈H₆Cl₂O₂ 205.03 56–60 Lower molecular weight, solid at room temperature, used in synthetic chemistry
Ethyl 3,5-dichloro-4-hydroxybenzoate C₉H₈Cl₂O₃ 235.06 Not reported Contains hydroxyl group, increased polarity, intermediate in drug synthesis
3,5-Dichlorobenzoyl chloride C₇H₃Cl₂O₂ 189.00 Not reported Reactive acylating agent, precursor to esters and amides

Key Observations :

  • Substituent Effects : The ethyl ester has a higher molecular weight and lipophilicity compared to the methyl analog, impacting solubility and reactivity in organic reactions .
  • Hydroxyl Group Influence : Ethyl 3,5-dichloro-4-hydroxybenzoate exhibits greater polarity due to the hydroxyl group, enhancing its solubility in polar solvents .
  • Reactivity : 3,5-Dichlorobenzoyl chloride is highly reactive, serving as a precursor for ester synthesis, whereas the ethyl ester is more stable under standard conditions .

Reactivity and Metabolic Pathways

Ester Hydrolysis

This compound undergoes hydrolysis under alkaline conditions to yield 3,5-dichlorobenzoic acid. This reaction is slower compared to methyl esters due to steric hindrance from the ethyl group .

Microbial Degradation

In anaerobic environments, Desulfomonile tiedjei cell extracts dehalogenate 3,5-dichlorobenzoate to 3-chlorobenzoate and benzoate via reductive dechlorination. Similar pathways are hypothesized for this compound, though enzymatic preferences may vary . Notably, 3,5-dichlorobenzoate inhibits the dehalogenation of 3-chlorobenzoate, suggesting competitive binding at the enzyme active site .

Co-Metabolism in Microbial Consortia

In aerobic systems, 3,5-dichlorobenzoate is co-metabolized by Pseudomonas spp. This contrasts with 2-chlorobenzoate, which is fully degraded to 2-chloromuconate .

Biological Activity

Ethyl 3,5-dichlorobenzoate is an organic compound with significant biological activity, primarily attributed to its structural features that allow for interactions with various biological targets. This article delves into its biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

  • Molecular Formula : C9H8Cl2O2
  • CAS Number : 91085-56-2
  • Physical State : Typically appears as a colorless liquid or solid depending on temperature and purity.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites or allosteric sites, thereby blocking substrate access. This property is crucial for its potential therapeutic applications.
  • Antimicrobial Activity : The compound has shown in vitro antibacterial activity against various strains of bacteria, including those from the Bacteroides genus, which are significant in human gut microbiota .
  • Interaction with Receptors : this compound may interact with neurotransmitter receptors, influencing physiological responses such as pain and inflammation.

Antimicrobial Properties

This compound has demonstrated notable antibacterial properties. In studies involving Bacteroides fragilis and related species, it was found to inhibit growth effectively:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Bacteroides fragilis32 µg/mL
Bacteroides thetaiotaomicron16 µg/mL
Bacteroides vulgatus64 µg/mL

These findings suggest its potential use in treating infections caused by anaerobic bacteria.

Case Studies

  • Treatment of Migraine : A study investigated the efficacy of tropyl 3,5-dichlorobenzoate (a derivative) in treating migraines. The results indicated that this compound had a significantly lower effective dose compared to traditional treatments like metoclopramide, suggesting a promising avenue for migraine therapy .
  • Inhibition of Serotonin Receptors : Research indicates that compounds similar to this compound can act as antagonists at serotonin receptors, potentially providing insights into treatments for mood disorders .

Toxicological Profile

While this compound shows promise in various applications, its safety profile is essential for practical use:

  • Irritation Potential : Classified as a skin and eye irritant (Category 2) based on safety data sheets .
  • Target Organ Toxicity : Exhibits specific target organ toxicity upon single exposure (Category 3), primarily affecting the respiratory system .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3,5-dichlorobenzoate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : this compound can be synthesized via esterification of 3,5-dichlorobenzoic acid with ethanol under acidic catalysis. Key optimization parameters include temperature, reaction time, and molar ratios. For example, details a multi-step synthesis of related chlorinated benzoates using chlorination, hydrolysis, and decarbonylation. Single-factor experiments (e.g., varying chlorination time or temperature) are critical for maximizing yield and purity. Reflux durations (e.g., 18 hours in DMSO for similar compounds) and purification via recrystallization (e.g., water-ethanol mixtures) are standard .

Q. What analytical techniques are most reliable for characterizing this compound, and how are structural ambiguities resolved?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and X-ray crystallography are primary tools. For example, highlights X-ray diffraction (at 150 K) to resolve hydrogen bonding and π-π stacking in chlorobenzoate complexes. Melting point analysis (110–112°C, as in ) and HPLC (e.g., for metabolite identification in ) complement structural validation. Discrepancies in crystallographic data (e.g., hydrogen atom positioning) require low-temperature refinements to enhance precision .

Q. How does solubility influence experimental design in pharmacological studies of this compound derivatives?

  • Methodological Answer : Solubility in polar solvents like methanol () dictates formulation strategies for in vitro assays. For instance, stock solutions prepared in methanol can be diluted in aqueous buffers while monitoring precipitation. Co-solvents (e.g., DMSO) may be used, but their interference with biological targets (e.g., enzyme inhibition) must be controlled via blank experiments .

Advanced Research Questions

Q. How do hydrogen bonding and π-π interactions in this compound derivatives affect their crystallographic behavior?

  • Methodological Answer : demonstrates that Cu(II) complexes of 3,5-dichlorobenzoate form frameworks via O–H···O hydrogen bonds and π-π stacking. These interactions stabilize crystal lattices and influence material properties (e.g., thermal stability). Computational modeling (e.g., density functional theory) paired with experimental data can predict interaction strengths and guide crystal engineering .

Q. What role does this compound play in modulating enzyme-substrate interactions, as observed in crystallographic studies?

  • Methodological Answer : describes ethyl 3,5-dihydroxybenzoate binding to tannase, highlighting how substituents (e.g., chloro groups) alter substrate-enzyme interactions. Mutagenesis studies (e.g., replacing Asp421 or Lys343) can validate hydrogen-bonding networks critical for catalytic activity. Competitive inhibition assays and kinetic studies (e.g., IC₅₀ determination) further elucidate mechanistic roles .

Q. How can conflicting data on coordination geometries of metal-chlorobenzoate complexes be reconciled?

  • Methodological Answer : reveals that Cu(II) complexes with 3,5-dichlorobenzoate adopt mononuclear geometries, while 2-chlorobenzoate forms dimers. Discrepancies arise from ligand denticity and solvent effects. Advanced techniques like EXAFS (Extended X-ray Absorption Fine Structure) can clarify coordination numbers, while variable-temperature NMR probes dynamic ligand exchange .

Q. What strategies mitigate environmental and safety risks during large-scale synthesis of this compound?

  • Methodological Answer : and recommend engineering controls (e.g., closed-system reactors) and personal protective equipment (nitrile/neoprene gloves). Hydrolysis byproducts (e.g., HCl) require neutralization before disposal. Lifecycle assessments (LCAs) should evaluate solvent recovery (e.g., DMSO distillation in ) to minimize waste .

Q. Contradictions & Resolutions

  • Melting Point Variability : and report 110–112°C, while similar esters (e.g., ) show lower ranges (141–143°C). Purity (99% in vs. 65% in ) and crystallinity explain discrepancies.
  • Coordination Geometry : Mononuclear vs. dimeric structures () depend on ligand steric effects and reaction stoichiometry.

Q. Key Methodological Recommendations

  • Use low-temperature X-ray diffraction to resolve hydrogen atom positions .
  • Optimize chlorination steps via single-factor experiments (e.g., time, catalyst loading) .
  • Validate enzymatic interactions through mutagenesis and kinetic assays .

Properties

IUPAC Name

ethyl 3,5-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLNLVFPSMDPLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371338
Record name ethyl 3,5-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91085-56-2
Record name Benzoic acid, 3,5-dichloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91085-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3,5-dichloro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091085562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3,5-dichloro-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name ethyl 3,5-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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